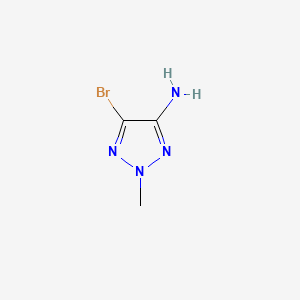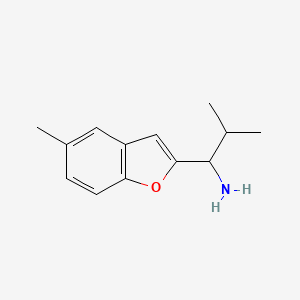
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine is an organic compound with the molecular formula C13H17NO. It belongs to the class of amines, specifically primary amines, and contains a benzofuran moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Amine Group: The amine group can be introduced via reductive amination of a suitable ketone precursor, such as 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-one.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
化学反应分析
Types of Reactions
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amines .
科学研究应用
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine involves its interaction with molecular targets in biological systems. The benzofuran moiety allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-one: A ketone derivative with similar structural features.
Benzofuran: The parent compound with a simpler structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness
2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine is unique due to its specific combination of a benzofuran ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that similar compounds may not .
属性
CAS 编号 |
1343363-48-3 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
2-methyl-1-(5-methyl-1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-8(2)13(14)12-7-10-6-9(3)4-5-11(10)15-12/h4-8,13H,14H2,1-3H3 |
InChI 键 |
GBCREXBJSZTOOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)

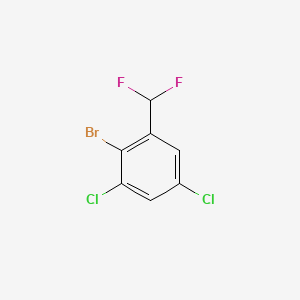

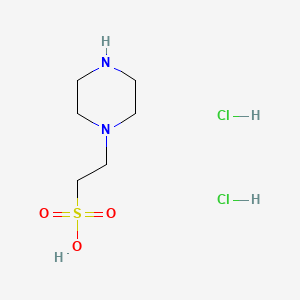

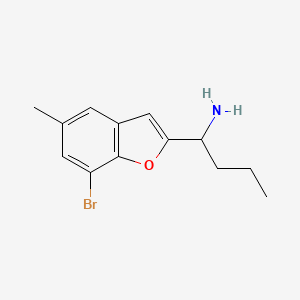
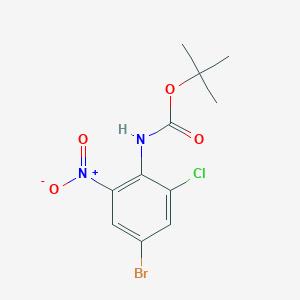
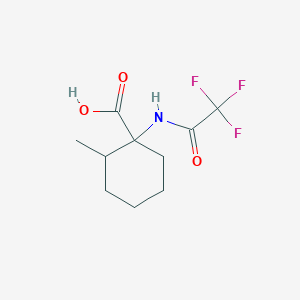
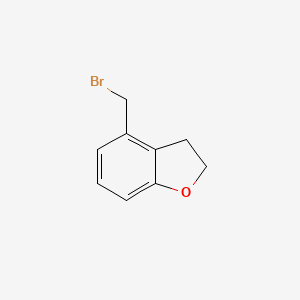
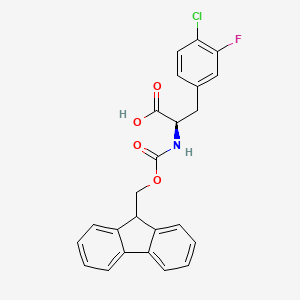
![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
